Superior Potency and Balanced Isoform Activity vs. CMPDB in GluA2 Calcium Influx Assays
In a standardized FLIPR calcium influx assay using HEK293 cells stably expressing human GluA2i or GluA2o receptors, CMPDA exhibits significantly higher potency and isoform‑balanced activity compared to its close structural analog CMPDB [1]. While CMPDA achieves EC₅₀ values of 45.4 nM and 63.4 nM for GluA2i and GluA2o respectively, CMPDB is markedly less potent and displays a 3.8‑fold isoform preference [1].
| Evidence Dimension | Potency (EC₅₀) for GluA2 isoform potentiation |
|---|---|
| Target Compound Data | GluA2i EC₅₀ = 45.4 ± 4.2 nM; GluA2o EC₅₀ = 63.4 ± 5.6 nM |
| Comparator Or Baseline | CMPDB: GluA2i EC₅₀ = 122.5 ± 12.9 nM; GluA2o EC₅₀ = 470.5 ± 3.7 nM |
| Quantified Difference | CMPDA is 2.7‑fold more potent at GluA2i and 7.4‑fold more potent at GluA2o; CMPDA shows near‑equipotency (ratio 1.4), whereas CMPDB displays a 3.8‑fold isoform preference |
| Conditions | HEK293 cells expressing human GluA2i or GluA2o; calcium influx measured by FLIPR; compounds tested at 0.0003–10.0 μM |
Why This Matters
Researchers requiring consistent potentiation across both GluA2 splice variants must select CMPDA; CMPDB introduces isoform bias that can confound interpretation of results.
- [1] Timm DE, Benveniste M, Weeks AM, Nisenbaum ES, Partin KM. Structural and functional analysis of two new positive allosteric modulators of GluA2 desensitization and deactivation. Mol Pharmacol. 2011 Aug;80(2):267-280. DOI: 10.1124/mol.110.070243 View Source
